Faicar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Regulation of Cell Growth and Metabolism

One area of research explores how Faicar influences cellular energy production and growth. Faicar acts as an intermediate in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This conversion is a critical step in the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy balance []. Studies suggest that Faicar accumulation can activate AMPK, leading to increased fatty acid oxidation and glucose uptake, ultimately affecting cell growth and metabolism [].

Potential Applications in Disease Management

Research is ongoing to investigate whether Faicar's role in AMPK activation can be harnessed for therapeutic purposes. AMPK activation has been linked to beneficial effects in various diseases, including:

- Metabolic disorders: Studies suggest that Faicar or its derivatives might be useful in managing type 2 diabetes and obesity by promoting increased energy expenditure and improved insulin sensitivity.

- Cancer: AMPK activation can suppress cancer cell proliferation. Research is exploring Faicar's potential as a chemopreventive agent or as an adjunct therapy for cancer treatment.

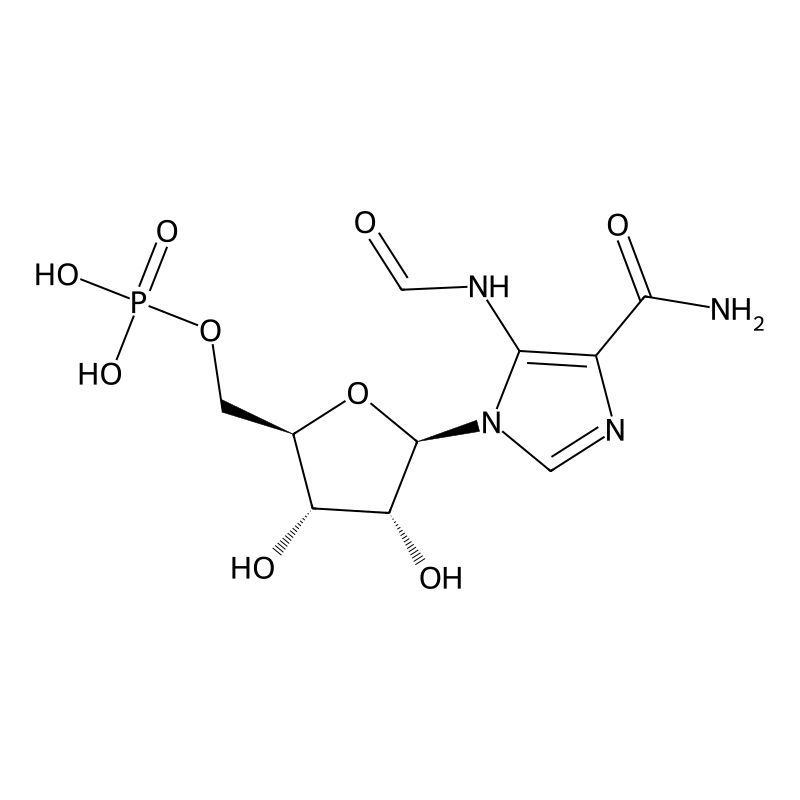

Faicar, scientifically known as 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide, is a nucleotide compound with the chemical formula C10H15N4O9P. It plays a significant role as a metabolite in Escherichia coli and is categorized under pentose phosphates, which are carbohydrate derivatives containing a pentose sugar substituted by phosphate groups. Faicar is notably involved in various biochemical pathways, particularly in nucleotide metabolism and purine biosynthesis .

- Phosphorylation: Faicar can undergo phosphorylation, where a phosphate group is added to the molecule, enhancing its role in metabolic pathways.

- Dephosphorylation: It can also be dephosphorylated to release energy or to participate in other metabolic processes.

- Condensation Reactions: Faicar can engage in condensation reactions with other nucleotides or metabolites, contributing to the synthesis of more complex biomolecules.

These reactions underscore Faicar's importance in cellular metabolism and energy transfer.

Faicar exhibits notable biological activities:

- Metabolic Role: As a metabolite of Escherichia coli, Faicar is integral to the purine biosynthetic pathway. It acts as an intermediate in the conversion of ribonucleotides to deoxyribonucleotides.

- Enzyme Regulation: Faicar influences the activity of enzymes involved in nucleotide metabolism, potentially affecting cell growth and replication.

- Potential Therapeutic

Faicar can be synthesized through various methods:

- Biochemical Synthesis: In vivo synthesis occurs naturally within microbial cells, particularly in Escherichia coli, through enzymatic pathways involving ribose and formamide.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors like ribose and imidazole derivatives. This often includes phosphorylation steps and careful control of reaction conditions to yield pure Faicar.

The choice of synthesis method depends on the desired purity and application of the compound.

Faicar has several applications across different fields:

- Biochemical Research: It serves as a critical intermediate for studying nucleotide metabolism and enzyme kinetics.

- Pharmaceutical Development: Faicar's role in metabolism makes it a candidate for drug development, particularly for antibiotics targeting bacterial growth by disrupting their nucleotide synthesis.

- Agricultural Science: Understanding Faicar's metabolic pathways can aid in developing agricultural biocontrol agents against pathogens.

Several compounds share structural or functional similarities with Faicar:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide ribonucleotide | C8H10N4O5 | Precursor in purine biosynthesis; lacks formamido group |

| Inosine monophosphate | C10H12N4O8P | Key intermediate in purine metabolism; more oxidized |

| Adenosine triphosphate | C10H12N5O13P3 | Primary energy carrier; structurally more complex |

Uniqueness of Faicar

Faicar is unique due to its specific role as an intermediate that directly links formamido groups with phosphoribosylation processes. Unlike other similar compounds, it uniquely contributes to both energy transfer and metabolic regulation within microbial systems. Its specific interactions within Escherichia coli highlight its importance as a metabolic regulator rather than merely a structural component .

This comprehensive overview underscores Faicar's significance across biological and chemical domains, emphasizing its multifaceted roles in metabolism and potential applications in research and industry.

FAICAR was first identified during mid-20th-century investigations into purine biosynthesis, a pathway essential for DNA/RNA synthesis and cellular energy transfer. Early studies in Escherichia coli and avian systems revealed that purine synthesis proceeds through a 10-step enzymatic cascade, with FAICAR emerging as the product of the ninth step. The enzyme responsible for its formation, AICAR transformylase (EC 2.1.2.3), was characterized in the 1970s and later recognized as part of the bifunctional ATIC (AICAR transformylase/IMP cyclohydrolase) enzyme in eukaryotes. Structural elucidation of FAICAR advanced significantly with X-ray crystallography studies of ATIC homologs, such as the Thermotoga maritima enzyme resolved at 1.88 Å (PDB: 1ZCZ), and the Mycobacterium tuberculosis variant (PDB: 3ZZM).

Position in the De Novo Purine Biosynthetic Pathway

FAICAR occupies a pivotal position in the purine pathway:

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 9 | AICAR + 10-formyl-THF | AICAR transformylase (ATIC) | FAICAR + THF |

| 10 | FAICAR | IMP cyclohydrolase (ATIC) | IMP + H2O |

The bifunctional ATIC enzyme catalyzes both steps 9 and 10, ensuring metabolic channeling. In step 9, the formyl group from 10-formyltetrahydrofolate (10f-THF) is transferred to the 5-amino group of AICAR, yielding FAICAR. Subsequent cyclization by IMP cyclohydrolase closes the purine ring, forming IMP. Kinetic studies reveal that AICAR transformylase operates with a Km of 130 ± 10 μM and kcat of 7.5 s−1 in fungal systems, while FAICAR release is rate-limiting in human ATIC.

Significance in Nucleotide Metabolism

FAICAR’s role extends beyond substrate channeling:

- Folate Metabolism Integration: By consuming 10f-THF, FAICAR synthesis links purine biosynthesis to one-carbon metabolism, impacting nucleotide pools and epigenetic regulation.

- Pathogen Survival: In Cryptococcus neoformans, ATIC is essential for virulence, highlighting FAICAR’s importance in microbial pathogenesis.

- Cancer Therapeutics: Though not directly targeted, ATIC inhibition disrupts purine synthesis in rapidly dividing cancer cells.